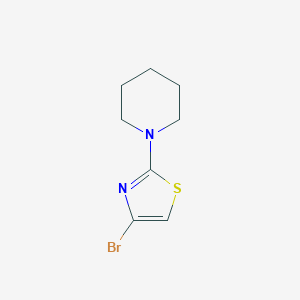

4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE

説明

Significance of Thiazole (B1198619) and Piperidine (B6355638) Scaffolds in Chemical Science

The thiazole and piperidine moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govresearchgate.netexlibrisgroup.com

Thiazole Scaffold: The thiazole ring is a cornerstone in the development of therapeutic agents due to its wide array of pharmacological activities. nih.govbohrium.com This five-membered heterocycle is present in numerous natural products, like Vitamin B1 (Thiamine), and synthetic drugs. nih.gov Its versatility allows it to act on various biological targets, leading to applications such as:

Antimicrobial and Antifungal: The thiazole nucleus is a key component of penicillin and drugs like Sulfathiazole and Ravuconazole. bohrium.comnih.gov

Anticancer: Compounds such as the approved drug Dasatinib and the natural product Bleomycin contain a thiazole ring. researchgate.netijper.org

Anti-inflammatory: Meloxicam is a well-known anti-inflammatory drug built upon a thiazole structure. bohrium.com

Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV, features a thiazole moiety. nih.govspast.org

The aromaticity and the presence of heteroatoms in the thiazole ring allow for various intermolecular interactions, making it an effective pharmacophore for designing new therapeutic agents. nih.govwikipedia.org

Piperidine Scaffold: Piperidine, a six-membered nitrogen-containing heterocycle, is the most common heterocyclic ring found in FDA-approved pharmaceuticals. exlibrisgroup.comnih.gov Its importance stems from several key features:

Structural Versatility: The piperidine ring's chair-like, three-dimensional structure provides a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, enhancing binding to biological targets. lifechemicals.com

Physicochemical Properties: Incorporating a piperidine moiety can modulate a molecule's properties, such as basicity and lipophilicity, which are crucial for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). thieme-connect.com

Broad Biological Activity: Piperidine derivatives are employed across a vast range of therapeutic areas, including as central nervous system modulators, antihistamines (e.g., Loratadine), and anticancer agents. exlibrisgroup.comlifechemicals.comnih.gov More than 70 commercial drugs are based on the piperidine scaffold. exlibrisgroup.com

The combination of these two potent scaffolds in 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE creates a molecule with a unique three-dimensional structure and electronic properties, making it a valuable subject for academic and industrial research.

| Scaffold | Significance in Chemical Science | Examples of Approved Drugs | Therapeutic Areas |

| Thiazole | A versatile heterocyclic motif with a wide spectrum of pharmacological activities. nih.gov It is a key component in many natural and synthetic compounds. nih.gov | Ritonavir, Sulfathiazole, Meloxicam, Dasatinib. researchgate.netbohrium.com | Antiviral, Antimicrobial, Anti-inflammatory, Anticancer. nih.govspast.org |

| Piperidine | The most common heterocycle in FDA-approved drugs. exlibrisgroup.com It provides a 3D scaffold that can improve physicochemical and pharmacokinetic properties. thieme-connect.com | Loratadine, Ropivacaine, Donepezil. lifechemicals.comingentaconnect.com | Antihistamine, Anesthetic, Alzheimer's Disease. exlibrisgroup.comingentaconnect.com |

Historical Context of Related Chemical Architectures in Research

The study of molecules like this compound is built upon a long history of research into their core components.

Thiazole Chemistry: The field of thiazole chemistry gained significant momentum following the foundational work of Hantzsch and Hofmann in the late 19th century. nih.govijper.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating the thiazole ring. ijper.orgwikipedia.org The discovery of the thiazole ring within the structure of Thiamine (Vitamin B1) further spurred research into its biological importance. nih.govresearchgate.net Over the decades, the development of new synthetic methods has allowed chemists to create a vast library of thiazole derivatives for pharmacological screening. nih.govyoutube.com

Piperidine Chemistry: Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Industrially, it is now primarily produced through the hydrogenation of pyridine. wikipedia.org The piperidine structural motif was subsequently identified in numerous natural alkaloids, including coniine and lobeline. wikipedia.org Its establishment as a crucial building block in medicinal chemistry grew throughout the 20th century as its favorable properties for drug design became more apparent, leading to its incorporation into a multitude of blockbuster drugs. exlibrisgroup.comnih.gov Research continues to focus on new methods for synthesizing substituted piperidines to explore novel chemical space for drug discovery. nih.govccspublishing.org.cn

The synthesis of hybrid structures such as this compound represents a logical progression in medicinal chemistry, leveraging the well-established benefits of both scaffolds to create novel molecular architectures for scientific investigation. Research on related structures, like N-[4-(4-Bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, provides detailed crystallographic data that helps in understanding the spatial arrangement and potential interactions of this class of compounds. nih.govresearchgate.net

| Compound Class | Historical Milestone | Key Researchers/Discoveries |

| Thiazoles | Development of the primary synthesis method for thiazole rings. ijper.org | Hantzsch and Hofmann (late 19th century). nih.govijper.org |

| Piperidines | First isolation from a natural source (piperine). wikipedia.org | Thomas Anderson and Auguste Cahours (1850s). wikipedia.org |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOTYFXRRSJMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Piperidin 1 Yl Thiazole and Analogues

Strategies for Thiazole (B1198619) Ring Formation with Piperidine (B6355638) Incorporation

The construction of the 2-(piperidin-1-yl)thiazole moiety often relies on well-established cyclization reactions, with modifications to introduce the piperidine substituent. These methods include classical cyclocondensations, one-pot procedures, and multi-step strategies that allow for greater molecular diversity.

Cyclization Reactions utilizing Halogenated Precursors

A cornerstone in thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). tandfonline.commedmedchem.com This methodology is frequently adapted for the synthesis of 2-amino- and 2-substituted aminothiazoles.

Phenacyl bromides are common α-haloketone starting materials for the synthesis of 4-arylthiazoles. nih.govrsc.orgacs.org The reaction of a phenacyl bromide with a piperidine-containing thiourea derivative would directly lead to the formation of a 4-aryl-2-(piperidin-1-yl)thiazole. To obtain the target compound, 4-bromo-2-(piperidin-1-yl)thiazole, a key intermediate would be α,α-dibromoacetone or a similar dibrominated ketone, which upon reaction with N-piperidinylthiourea would cyclize to form the desired product.

The general reaction mechanism involves the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. acs.org Various catalysts can be employed to facilitate this reaction, including copper silicate, which has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com

Table 1: Examples of Phenacyl Bromide-Mediated Cyclocondensations for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Substituted Phenacyl Bromide, Thiourea | Copper Silicate, Ethanol, 78°C | 4-Substituted 2-aminothiazole (B372263) | nanobioletters.com |

| Aromatic Methyl Ketones, Thiourea/N-substituted thioureas | Copper(II) Bromide | 2-Aminothiazole derivatives | clockss.org |

| α-Halo Carbonyl Compounds, Thioureas | Grinding, Room Temperature | 2,4-Disubstituted thiazoles | tandfonline.com |

Thiosemicarbazide (B42300) and its derivatives are versatile reagents in heterocyclic synthesis, including the formation of thiazoles. researchgate.net The reaction of a suitable α-halocarbonyl compound with a piperidine-functionalized thiosemicarbazide can be a viable route to 2-(piperidin-1-yl)thiazole derivatives. For instance, reacting an appropriately substituted thiosemicarbazide with an α-haloketone can lead to the formation of a thiazole ring. researchgate.netnih.gov The synthesis of this compound would necessitate the use of a dibrominated ketone and a piperidinyl-substituted thiosemicarbazide.

The general mechanism involves the initial formation of a thiosemicarbazone, which then undergoes cyclization with an α-halocarbonyl compound to yield the thiazole ring. nih.govnih.gov

One-Pot Synthetic Approaches

To improve efficiency and reduce waste, one-pot synthetic methods for thiazole derivatives have been developed. clockss.orgtandfonline.comtandfonline.com These methods often involve the in situ generation of the α-haloketone intermediate, which then reacts with a thiourea or its derivative without the need for isolation. For example, an aromatic ketone can be reacted with N-bromosuccinimide (NBS) to form the α-bromo ketone, which then condenses with a thiourea in the same reaction vessel. tandfonline.com A similar one-pot strategy could be envisioned for the synthesis of this compound, starting from a suitable ketone, a brominating agent, and N-piperidinylthiourea.

Table 2: One-Pot Syntheses of Thiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aralkyl ketones, N-bromosuccinimide, Thiourea | Lactic acid, 90–100°C | Hantzsch 2-aminothiazole derivatives | tandfonline.com |

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | 2-Aminothiazole derivatives | clockss.org |

| Ketones, N-Bromosuccinimide, Substituted thioureas | Methanol | 2-Aminothiazole derivatives | tandfonline.com |

Multistep Reaction Strategies for Derivatization

Multistep syntheses offer the flexibility to introduce a wide range of substituents onto the thiazole core. tandfonline.comnih.gov A common strategy involves the initial synthesis of a versatile thiazole intermediate, which is then further functionalized. For the synthesis of this compound, a possible multistep approach could involve the synthesis of 2-amino-4-bromothiazole, followed by a reaction to introduce the piperidine moiety at the 2-position. Alternatively, one could start with the synthesis of 2-(piperidin-1-yl)thiazole and then selectively brominate the 4-position. These strategies allow for the preparation of a library of analogs by varying the reactants in the final derivatization step.

Functionalization and Derivatization Techniques at the Thiazole Core

Once the thiazole ring is formed, further modifications can be made to introduce or alter functional groups at various positions. The reactivity of the thiazole ring allows for selective derivatization.

The C5 position of the 2-aminothiazole ring is known to be reactive and can undergo various substitution reactions. tandfonline.com While the target compound is brominated at the 4-position, understanding the reactivity at other positions is crucial for controlling the selectivity of the reactions. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and such methods could potentially be applied to a pre-formed 4-bromothiazole (B1332970) to introduce further diversity. rsc.org

Derivatization can also occur at the amino group of 2-aminothiazole derivatives. tandfonline.com While the target compound has a piperidine ring at this position, related analogs could be synthesized by reacting 2-aminothiazoles with different electrophiles.

Bromination and Halogenation Reactions at Specific Positions

The introduction of a bromine atom at the 4-position of the thiazole ring is a critical step in the synthesis of the target compound. Halogenation of thiazole derivatives is a well-established process, often achieved through electrophilic substitution. The reactivity of the thiazole ring dictates the position of halogenation. The C5-position is generally the most susceptible to electrophilic attack, followed by the C4-position. However, the presence of activating or deactivating groups on the ring can influence this regioselectivity.

For the synthesis of 4-bromothiazole derivatives, direct bromination of a suitable thiazole precursor is a common approach. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride are frequently utilized. The reaction conditions, including temperature and reaction time, are optimized to favor the formation of the 4-bromo isomer. In some cases, a protecting group strategy may be employed to block the more reactive C5-position, thereby directing the bromination to the desired C4-position. Following the reaction, the protecting group is removed to yield the 4-bromothiazole intermediate.

Another approach involves the Sandmeyer reaction, starting from a 4-aminothiazole derivative. Diazotization of the amino group with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) bromide solution, can effectively introduce the bromine atom at the 4-position. This method offers an alternative route when direct bromination is not efficient or regioselective.

Introduction of Piperidine Moiety

The piperidine moiety is typically introduced at the 2-position of the thiazole ring through a nucleophilic substitution reaction. A common precursor for this reaction is a 2-halothiazole, most often 2-bromothiazole (B21250) or 2-chlorothiazole. Piperidine, acting as a nucleophile, displaces the halogen atom at the 2-position. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

The synthesis of the required 2-halothiazole precursor can be achieved through various methods. For instance, the reaction of 2-aminothiazole with a diazotizing agent in the presence of a halide source can yield the corresponding 2-halothiazole. Alternatively, direct halogenation of the thiazole ring can sometimes provide the 2-halo derivative, although this may lead to a mixture of isomers requiring separation.

An alternative strategy involves the reaction of thiourea with an α-haloketone to form a 2-aminothiazole, which can then be functionalized. In the context of this compound, a plausible synthetic route starts with the reaction of piperidine-1-carbothioamide with an appropriate α,β-dihalo-carbonyl compound to directly form the 2-(piperidin-1-yl)thiazole ring system, which is then subsequently brominated at the 4-position.

A study on the synthesis of 2-amino-4-arylthiazole derivatives, which are precursors to related compounds, utilized a one-pot synthesis from phenacyl bromides, thiourea, and iodine, with sodium bicarbonate as a base. This highlights a common strategy for forming the core thiazole structure prior to the introduction of substituents like piperidine.

Cross-Coupling Methodologies for Arylation/Heteroarylation

The bromine atom at the 4-position of this compound serves as a versatile handle for further molecular elaboration through various cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl and heteroaryl groups, leading to a diverse library of analogues.

While not a direct arylation of the 4-position, copper-catalyzed reactions are relevant in the broader synthesis of related heterocyclic systems. For instance, copper-catalyzed intramolecular N-cyclizations can be employed to construct fused thiazole ring systems. In the context of this compound, a related application could involve a copper-catalyzed reaction where the bromine at the 4-position participates in a coupling reaction with a nitrogen nucleophile to form a new C-N bond, potentially leading to more complex polycyclic structures.

Suzuki cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. In the synthesis of analogues of this compound, the bromine atom at the 4-position can be readily coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base.

The general reaction scheme involves the reaction of this compound with an organoboron reagent (R-B(OR')2), where R is an aryl or heteroaryl group. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to activate the boronic acid. The reaction is typically carried out in a solvent system like a mixture of toluene (B28343) and water or dioxane and water.

This methodology allows for the synthesis of a wide array of 4-aryl-2-(piperidin-1-yl)thiazole derivatives. The electronic and steric properties of the boronic acid and the specific reaction conditions can influence the efficiency of the coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | 4-Aryl-2-(piperidin-1-yl)thiazole | |

| This compound | Heteroarylboronic acid | Pd(OAc)2 / Ligand | K2CO3 | 4-Heteroaryl-2-(piperidin-1-yl)thiazole |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several strategies can be employed to align with these principles.

One key area of focus is the use of more environmentally benign solvents. Traditional syntheses often rely on volatile organic compounds (VOCs) like chloroform or DMF. Green chemistry encourages the use of alternative solvents such as water, ethanol, or supercritical fluids, or even solvent-free reaction conditions where possible. For instance, the introduction of the piperidine moiety or the Suzuki cross-coupling reaction could potentially be adapted to be performed in aqueous media or with recyclable solvents.

Catalysis is another cornerstone of green chemistry. The use of highly efficient and selective catalysts, such as the palladium catalysts in Suzuki coupling, reduces the need for stoichiometric reagents and minimizes waste. The development of recyclable catalysts or catalysts that can be used in very low concentrations is an active area of research. Copper-catalyzed reactions are also often considered a "greener" alternative to some palladium-catalyzed processes due to the higher abundance and lower toxicity of copper.

Atom economy is also a critical consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly improve atom economy and reduce waste. For example, a one-pot synthesis of the core thiazole ring followed by in-situ functionalization would be a greener approach than a multi-step synthesis with purification at each stage.

Finally, the choice of reagents can have a significant impact on the environmental footprint of a synthesis. Using less hazardous reagents, such as replacing traditional brominating agents with more benign alternatives where feasible, contributes to a greener process.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

| Use of Safer Solvents | Replacing VOCs with water or ethanol | Performing Suzuki coupling in an aqueous solvent system. | |

| Use of Catalysis | Employing efficient and recyclable catalysts | Utilizing low loadings of a palladium catalyst for Suzuki coupling. | |

| High Atom Economy | Designing one-pot reactions | A one-pot synthesis of the functionalized thiazole core. | |

| Use of Safer Reagents | Replacing hazardous reagents with benign alternatives | Exploring enzymatic or milder brominating agents. |

Reactivity and Mechanistic Investigations of 4 Bromo 2 Piperidin 1 Yl Thiazole Scaffolds

Nucleophilic and Electrophilic Aromatic Substitution (SNAr/SEAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those rendered electron-poor by substituents or heterocyclic atoms. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a suitable leaving group, such as a halide. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. wikipedia.orgmasterorganicchemistry.com

In the context of 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE, the bromine atom at the C4 position of the thiazole (B1198619) ring represents a potential leaving group for SNAr reactions. Studies on similarly structured bromo-substituted heterocyclic systems demonstrate their susceptibility to nucleophilic displacement. For instance, the bromine atom in 4,7-dibromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine can be readily substituted by various oxygen and sulfur nucleophiles. mdpi.com Similarly, the bromine in 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govnih.govthiadiazole) reacts with aliphatic and aromatic amines, such as morpholine, piperidine (B6355638), and pyrrolidine, to yield the corresponding amino-substituted products. mdpi.com The reaction rate and yield are often dependent on the solvent and temperature. mdpi.com It is plausible that this compound would undergo similar transformations.

Conversely, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on an electron-rich aromatic ring. youtube.com While thiazole rings can undergo SEAr, the reaction of 2-pyrrolidinylthiazole with aryldiazonium salts resulted in substitution at the C5 position. rsc.org For this compound, the outcome of SEAr reactions would be influenced by the directing effects of both the piperidinyl group and the bromine atom.

A notable study involving the reaction of 2-piperidinylthiazole with the powerful electrophile 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF) resulted in substitution at the C5 position of the thiazole ring, indicative of an SEAr-type process. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-Heterocycles This table summarizes SNAr reactions on related bromo-substituted heterocyclic compounds, suggesting potential reactivity pathways for this compound.

| Starting Material | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| 4,7-Dibromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine | Water | Wet Chloroform (B151607), RT | 7-Bromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazin-4(5H)-one | mdpi.com |

| 4,7-Dibromo nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine | Pyrrolidine | Dioxane, RT, 2h | 4,7-Di(pyrrolidin-1-yl) nih.govnih.govnih.govthiadiazolo[3,4-d]pyridazine | mdpi.com |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govnih.govthiadiazole) | Morpholine | THF, 65 °C, 24h | 4-Morpholinobenzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govnih.govthiadiazole) | mdpi.com |

Intramolecular Rearrangements and Tautomerism Studies

The heterocyclic nature of the thiazole ring and its derivatives allows for complex intramolecular rearrangements and tautomeric equilibria, which are crucial in determining their reaction pathways and final product distributions.

Tautomerism involving nitrogen oxides is a known phenomenon in certain heterocyclic systems. In a study investigating the reaction between 2-piperidinylthiazole and 7-chloro-4,6-dinitrobenzofuroxan (ClDNBF), the unexpected formation of two isomeric products suggested a complex mechanistic pathway. rsc.org One of the proposed mechanisms to explain the observed equilibrium between the products involves N-1-/N-3 oxide tautomerism within the benzofuroxan (B160326) moiety after its attachment to the thiazole ring. rsc.org Although this specific tautomerism is described for the benzofuroxan part of the adduct, it highlights the potential for such equilibria to influence the reactivity of thiazole derivatives in complex reactions. rsc.org The study ultimately favored this tautomerism model over other rearrangements to explain the experimental and computational data. rsc.org

The Boulton–Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic systems. researchgate.netresearchgate.netidexlab.com This rearrangement involves the formal exchange of a substituent on a side chain with a heteroatom in the ring. It is particularly common in 1,2,4-oxadiazole (B8745197) chemistry, where the molecule rearranges to form a more stable heterocycle. idexlab.com

The potential for this rearrangement exists in reactions involving thiazole derivatives. In the mechanistic investigation of the reaction between 2-piperidinylthiazole and ClDNBF, the Boulton–Katritzky rearrangement was considered as a possible pathway to explain the formation of isomeric products. rsc.org Although the collected data in that specific study ultimately pointed towards N-1-/N-3 oxide tautomerism, the Boulton-Katritzky mechanism remains a plausible alternative in related systems. rsc.org For example, the rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles has been observed at room temperature, underscoring the feasibility of such reactions under mild conditions. researchgate.net This type of rearrangement could potentially be triggered in derivatives of this compound under specific reaction conditions, leading to novel heterocyclic scaffolds.

Reaction Pathways Involving C-H Bond Activation and Formation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis. This approach can create complex molecules from simple precursors, often with high atom economy. caltech.edu While C-H activation is a broad and active area of research, specific studies detailing reaction pathways involving C-H bond activation and formation directly on the this compound scaffold were not identified in the provided search results. General studies have shown that metal cations like Pt⁺ can activate C-H bonds in molecules like methane, leading to the formation of new C-C bonds and organometallic species. caltech.edu The acidic proton at the C2 position of some thiazole rings can make them highly reactive synthons, but this position is substituted in the title compound. nih.gov Further research would be required to determine the susceptibility of the remaining C-H bonds on the thiazole and piperidine rings of this compound to modern C-H activation methodologies.

Role of Intramolecular Interactions in Reactivity

Non-covalent intramolecular interactions can play a significant role in determining the conformation and, consequently, the reactivity of a molecule.

The target molecule, this compound, does not possess a hydrogen atom directly bonded to a nitrogen (an N-H proton) and therefore cannot form an intramolecular N—H⋯N hydrogen bond in its ground state.

Table 2: Crystallographic Data for a Structurally Related Compound Data from N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, illustrating the type of structural parameters influenced by intramolecular interactions.

π–π Stacking Interactions

While direct crystallographic studies detailing the π–π stacking of this compound itself are not extensively documented in the reviewed literature, analysis of structurally analogous compounds provides valuable insights into this phenomenon. A notable example is the crystal structure of N-[4-(4-bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. nih.govresearchgate.netwho.int This molecule, which incorporates a brominated thiazole moiety and a piperidine ring, exhibits a weak π–π interaction in the crystalline state. nih.govresearchgate.netwho.int

The interaction occurs between the thiazole ring of one molecule and the adjacent benzene (B151609) ring of a neighboring molecule. nih.gov The geometric parameters of this interaction have been characterized by a centroid-centroid distance of 3.8855 (13) Å. nih.govresearchgate.netwho.int This distance is within the typical range for π–π stacking interactions, which are generally characterized by centroid-centroid distances of 3.3–3.8 Å. The mean plane of the thiazole ring and the mean plane of the adjacent benzene ring form a dihedral angle of 23.97 (10)°. nih.gov

The presence of the electron-withdrawing bromine atom on the aromatic ring system can influence the nature and strength of π–π stacking interactions. Halogen atoms can affect the quadrupole moment of the aromatic ring, potentially leading to more favorable stacking arrangements. researchgate.netfrontiersin.org

Further understanding of the role of π-stacking in related heterocyclic systems comes from studies on pyrazolyl-thiazole derivatives. For instance, in compounds like 1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone, the structure-directing role of various noncovalent interactions, including π-stacking, has been analyzed using computational methods such as DFT calculations and Hirshfeld surface analysis. rsc.org These studies highlight the importance of π–π interactions in dictating the supramolecular assembly of molecules containing thiazole and brominated phenyl moieties. rsc.org

The general principles of π–π interactions in five-membered heterocyclic rings, such as oxadiazoles, which are structurally similar to thiazoles, also support the potential for such interactions in this compound scaffolds. mdpi.com The analysis of crystallographic databases has revealed numerous examples of oxadiazole cores participating in intermolecular π–π interactions with both five- and six-membered π-systems. mdpi.com

The following table summarizes the crystallographic data related to the π–π stacking interaction observed in the analogous compound, N-[4-(4-bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide.

| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

| Thiazole and Benzene | 3.8855 (13) | 23.97 (10) |

| Data derived from the crystallographic analysis of N-[4-(4-bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. nih.govresearchgate.net |

This information underscores the potential for this compound and its derivatives to engage in π–π stacking interactions, which can significantly influence their solid-state properties and molecular recognition behavior.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 2 Piperidin 1 Yl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE would be expected to show distinct signals corresponding to the protons on the thiazole (B1198619) and piperidine (B6355638) rings. The single proton on the thiazole ring, at position 5, would likely appear as a singlet in the aromatic region of the spectrum. The protons of the piperidine ring would present as a set of multiplets in the aliphatic region. The chemical shifts of the piperidine protons would be influenced by their proximity to the electron-withdrawing thiazole ring. Specifically, the protons on the carbon atoms adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) would be expected to resonate at a lower field (higher ppm) compared to the other piperidine protons (at positions 3, 4, and 5).

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | S | 1H | H-5 (Thiazole ring) |

| Data not available | m | 4H | H-2', H-6' (Piperidine ring) |

| Data not available | m | 6H | H-3', H-4', H-5' (Piperidine ring) |

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It would be expected to show three distinct signals for the thiazole ring carbons and three signals for the piperidine ring carbons, assuming the piperidine ring undergoes rapid chair-to-chair interconversion at room temperature, making the pairs of carbons chemically equivalent. The carbon atom at position 2 of the thiazole ring, bonded to the electronegative nitrogen of the piperidine, would likely be the most downfield signal among the thiazole carbons. The carbon at position 4, bearing the bromine atom, would also exhibit a characteristic chemical shift.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C2 (Thiazole ring) |

| Data not available | C4 (Thiazole ring) |

| Data not available | C5 (Thiazole ring) |

| Data not available | C2', C6' (Piperidine ring) |

| Data not available | C3', C5' (Piperidine ring) |

| Data not available | C4' (Piperidine ring) |

Advanced NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced NMR techniques would be indispensable. These include:

COSY (Correlation Spectroscopy): To establish the coupling relationships between adjacent protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals directly with their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (two to three bonds away), which would be critical in confirming the connection between the piperidine nitrogen and the C2 position of the thiazole ring.

Vibrational Spectroscopy (IR and FT-IR) for Functional Group Identification

Infrared (IR) or Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key expected absorptions would include C-H stretching vibrations from both the aromatic thiazole and aliphatic piperidine rings, C=N and C=C stretching vibrations characteristic of the thiazole ring, and C-N stretching from the piperidinyl group. The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Medium-Strong | Aromatic C-H stretch |

| Data not available | Medium-Strong | Aliphatic C-H stretch |

| Data not available | Medium-Strong | C=N stretch (Thiazole) |

| Data not available | Medium-Strong | C=C stretch (Thiazole) |

| Data not available | Medium | C-N stretch |

| Data not available | Weak-Medium | C-Br stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₈H₁₁BrN₂S). The isotopic pattern of the molecular ion peak would be characteristic, showing two peaks of nearly equal intensity separated by two mass units, which is indicative of the presence of a single bromine atom. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with expected fragments arising from the loss of the piperidine ring or the bromine atom.

Hypothetical HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like this compound, LC-MS would be employed to determine its purity, molecular weight, and to study its fragmentation patterns.

In a typical analysis, the compound would be dissolved in a suitable solvent and injected into the LC system. The retention time, the time it takes for the compound to pass through the chromatographic column, would provide an indication of its polarity. The eluent would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would protonate the compound to generate a pseudomolecular ion [M+H]⁺. The mass analyzer would then measure the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound. The presence of the bromine atom would be indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Further fragmentation of the parent ion (MS/MS analysis) would yield structural information. Key fragmentation pathways would likely involve the cleavage of the piperidine ring, the thiazole ring, or the C-Br bond, providing valuable data for structural confirmation.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

This analysis would reveal:

The precise geometry of the thiazole and piperidine rings. For instance, the piperidine ring would likely adopt a chair conformation.

The planarity of the thiazole ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions, which govern the crystal packing.

A summary of potential crystallographic data that would be obtained is presented in the table below.

| Parameter | Hypothetical Data for this compound |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| R-factor | Value |

Note: The table contains placeholder values as no experimental data has been published.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. This technique would be used to confirm the crystallinity of a synthesized batch of this compound and to check for the presence of different polymorphic forms. Each crystalline form would produce a unique PXRD pattern.

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule upon interaction with light, providing insights into its electronic structure and photophysical properties.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. A solution of this compound would be analyzed to obtain its absorption spectrum, which is a plot of absorbance versus wavelength. This spectrum would show one or more absorption bands, corresponding to electronic transitions (e.g., π → π* and n → π*) within the molecule. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis. These values are dependent on the chromophore, which in this case is the substituted thiazole system, and the solvent used.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. If this compound is fluorescent, it would emit light of a longer wavelength than the light it absorbed. A fluorescence spectrometer would be used to measure the emission spectrum by exciting the sample at a specific wavelength (typically at or near its λ_max) and scanning the emitted light.

Key data from this analysis would include:

The wavelength of maximum emission (λ_em).

The Stokes shift, which is the difference in wavelength between the maximum of absorption and the maximum of emission.

The fluorescence quantum yield (Φ_F), which quantifies the efficiency of the fluorescence process.

The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

A summary of potential photophysical data is presented in the table below.

| Parameter | Hypothetical Data for this compound |

| λ_max (nm) | Value |

| Molar Absorptivity (ε) | Value |

| λ_em (nm) | Value |

| Stokes Shift (nm) | Value |

| Quantum Yield (Φ_F) | Value |

| Fluorescence Lifetime (τ) | Value |

Note: The table contains placeholder values as no experimental data has been published.

Computational and Theoretical Investigations of 4 Bromo 2 Piperidin 1 Yl Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net DFT calculations allow for the accurate prediction of various molecular properties, including geometry, reaction energies, and electronic characteristics, by modeling the electron density. mdpi.com For thiazole (B1198619) derivatives, DFT methods have been successfully employed to understand their structure, reactivity, and potential as bioactive agents. nih.govresearchgate.net

While specific DFT studies on the reaction mechanisms involving 4-bromo-2-(piperidin-1-yl)thiazole are not widely published, the general synthetic routes for thiazole derivatives have been computationally investigated. The Hantzsch thiazole synthesis, a common method for creating the thiazole ring, involves the reaction of an α-haloketone with a thioamide. nih.gov DFT calculations on related systems help to elucidate the transition states and intermediates of such reactions, providing a detailed understanding of the reaction coordinates and energy barriers. These studies are crucial for optimizing reaction conditions to improve yields and for designing novel synthetic pathways. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For thiazole derivatives, DFT calculations are routinely used to determine these orbital energies. bohrium.com The insights gained are valuable for predicting how the molecule will interact with biological targets. researchgate.net While specific data for this compound is scarce, analysis of related structures provides representative values.

Table 1: Representative Frontier Molecular Orbital Data for Thiazole Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Research Context |

|---|---|---|---|---|

| Catechol-substituted Thiazolidine-2,4-diones | - | - | Not specified | Antioxidant profile investigation researchgate.net |

Note: This table presents generalized findings for related compound classes to illustrate the application of FMO analysis, as specific values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to molecular recognition. researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the sulfur atom, indicating these are sites for electrophilic attack or hydrogen bonding. semanticscholar.org The bromine atom and hydrogen atoms on the piperidine (B6355638) ring would likely exhibit positive potential, making them susceptible to nucleophilic attack.

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. pearson.com BDE calculations, often performed using DFT, provide a measure of bond strength. pearson.com This data is crucial for understanding a molecule's stability and predicting its degradation pathways or its potential as a radical scavenger. In studies of antioxidant compounds, BDE calculations for O-H or N-H bonds are particularly important. researchgate.net For this compound, calculating the BDE of the C-Br bond would provide insight into its stability and potential reactivity in substitution reactions.

Molecular Dynamics and Docking Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. nih.govdntb.gov.ua Docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov

Thiazole derivatives are known to possess a wide range of biological activities, and docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. mdpi.com For instance, different thiazole-based compounds have been docked into the active sites of targets like tubulin, VEGFR-2 kinase, elastase, and penicillin-binding proteins to rationalize their observed biological activity and guide the design of more potent analogs. nih.govdntb.gov.uanih.govnih.govresearchgate.net

A derivative, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, has shown inhibitory activity against Na+/K+-ATPase and the Ras oncogene, suggesting that the core this compound scaffold has the potential to bind to important biological targets. nih.gov Docking studies on this and other related bromo-thiazole compounds help to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory effects. impactfactor.org

Table 2: Summary of Molecular Docking Studies on Related Thiazole Derivatives

| Derivative/Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Findings |

|---|---|---|---|

| Thiazole-based Thiazolidin-4-one | PDB ID: 1KZN | -6.8 | Methoxy-substituted phenyl ring enhances binding interactions. impactfactor.org |

| 4-Chloro-N′-(4-(4-chlorophenyl)thiazol-2-yl)benzenesulfonohydrazide | Acetylcholinesterase (AChE) | Not specified | Identified as a potential Alzheimer's inhibitor. mdpi.com |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Not specified | Identified as a potential novel inhibitor of the elastase enzyme. dntb.gov.ua |

| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin-binding protein 4 (PBP4) E. coli | -5.2 | Weak binding energy observed. nih.gov |

Note: This table summarizes findings for various thiazole derivatives to demonstrate the utility of molecular docking in this chemical class, as direct docking studies on this compound were not found in the provided results.

Exploration of Derivatives and Analogues of 4 Bromo 2 Piperidin 1 Yl Thiazole

Design and Synthesis of Substituted Thiazole (B1198619) and Piperidine (B6355638) Hybrids

The synthesis of derivatives based on the 4-bromo-2-(piperidin-1-yl)thiazole core involves multifaceted strategies, including variations on the thiazole ring, modifications of the piperidine moiety, and integration with other heterocyclic systems. acs.orgnih.gov The Hantzsch thiazole synthesis, a classic [3+2] heterocyclization reaction, is a fundamental method, often utilizing phenacyl bromides as a key substrate to construct the thiazole ring. nih.gov

Modifications to the thiazole ring are crucial for tuning the biological activity of the resulting compounds. The molecular orbital calculations of the thiazole ring predict that the order of electrophilic reactivity is position 5 > 2 > 4, while nucleophilic reactivity follows the order 2 > 5 > 4. ijper.org This inherent reactivity guides the synthetic strategies for introducing substituents.

Researchers have explored various substitutions at the 4- and 5-positions of the thiazole ring. For instance, in the development of novel fungicides, variations at the 4-position of the piperidinyl thiazole core have led to compounds with excellent activity. nih.gov The synthesis often begins with a precursor like 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, which undergoes cyclocondensation with thiourea (B124793) or its derivatives to form the 2,4-disubstituted thiazole ring. nih.gov

Table 1: Examples of Synthetic Routes for Thiazole Ring Variation

| Starting Materials | Reagents/Conditions | Resulting Structure | Reference |

| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | bepls.com |

| Dithiocarbamates, α-Halocarbonyl compounds | Water, Reflux | 4-Substituted-2-(alkylsulfanyl)thiazoles | bepls.com |

| 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, Thiocarbamide | Acetic acid, 60 °C | 1-(4-(2-Aminothiazol-4-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| Thiosemicarbazones, Phenacyl bromides | Ethanol, Reflux | 2,4-Disubstituted thiazoles | nih.gov |

The piperidine ring is another key site for structural modification to enhance the properties of the parent compound. nih.gov Modifications can range from simple substitutions on the ring to the creation of more complex bicyclic piperidine systems. nih.gov These changes can significantly impact the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com

In the context of fungicide development, replacing a standard piperidine with a bicyclic piperidine derivative has been shown to maintain robust in vitro activity. nih.gov The synthesis of such complex piperidine-containing molecules often involves multi-step reaction sequences. nih.gov For example, novel thiazole derivatives of 4-piperidone (B1582916) have been synthesized by first creating a thiosemicarbazone from 4-piperidone, followed by cyclization to form the thiazole ring. researchgate.net

Table 2: Piperidine Modifications in Thiazole Derivatives

| Modification Strategy | Example Compound Class | Key Synthetic Step | Reference |

| Introduction of Substituents | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | Acylation of substituted piperazines with a thiazole-containing acid chloride. | researchgate.net |

| Formation of Bicyclic Piperidines | Bicyclic piperidine thiazole fungicides | Not detailed in sources, but part of a systematic exploration strategy. | nih.gov |

| Use of Piperidone Precursor | Thiazole derivatives of 4-piperidone | Cyclization of a 4-piperidone-derived thiosemicarbazone. | researchgate.net |

Molecular hybridization, which combines the thiazole-piperidine scaffold with other bioactive heterocyclic rings, is a prominent strategy for creating novel compounds with enhanced or synergistic effects. acs.orgnih.gov This approach has led to the development of a diverse array of hybrid molecules.

Pyrazoline: Thiazolyl-pyrazoline hybrids are synthesized by combining the thiazole pharmacophore with pyrazoline derivatives. nih.gov A common method involves the reaction of pyrazoline N-thioamide derivatives with phenacyl bromides in refluxing ethanol. acs.orgnih.gov These hybrids have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

Benzothiazole (B30560): Benzothiazole, a bicyclic system, can be hybridized with thiazoles. nih.gov For example, urea-thiazole/benzothiazole hybrids have been synthesized using a triazole linker via a Cu(I)-catalyzed click reaction. nih.gov Other synthetic routes involve the reaction of o-iodoanilines with other components to form the benzothiazole structure. bepls.com

Thiadiazole: Thiazole-thiadiazole hybrids have been developed as potential c-Met kinase inhibitors for cancer treatment. nih.gov Synthesis can involve the reaction of a thiazole-containing carbohydrazide (B1668358) with phenyl isothiocyanate, followed by cyclization with hydrazonoyl halides. tandfonline.com Another approach involves the direct condensation of a lithium salt of a thiadiazole precursor with an appropriate aniline. nih.gov

Quinoxaline (B1680401): Quinoxaline-thiazole hybrids are created by linking these two heterocyclic systems. kthmcollege.ac.in One synthetic pathway involves reacting bis(α-haloketones) containing a quinoxaline core with thiosemicarbazones in ethanol. acs.orgtandfonline.com Another method involves the reaction of 2,3-dichloroquinoxaline (B139996) with a thiazol-2-amine derivative, followed by reaction with various aromatic amines. researchgate.net These hybrids have been investigated for insecticidal and antimicrobial activities. kthmcollege.ac.inrsc.org

Table 3: Synthesis of Thiazole Hybrids with Other Heterocycles

| Hybrid System | Synthetic Method | Key Reagents | Reference(s) |

| Thiazole-Pyrazoline | Cyclization of pyrazoline N-thioamide derivatives. | Pyrazoline N-thioamides, Phenacyl bromides. | acs.org, nih.gov |

| Thiazole-Benzothiazole | Click reaction with a triazole linker. | Urea-thiazole/benzothiazole precursors, Copper(I) catalyst. | nih.gov |

| Thiazole-Thiadiazole | Cyclization of a thiazole-containing carbothioamide. | Thiazole carbohydrazide, Phenyl isothiocyanate, Hydrazonoyl halides. | tandfonline.com |

| Thiazole-Quinoxaline | Reaction of bis(α-haloketones) with thiosemicarbazones. | Quinoxaline-containing bis(α-haloketones), Thiosemicarbazones. | acs.org, tandfonline.com |

Structure-Activity Relationship (SAR) Studies for Derivative Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. nih.gov For piperidinyl thiazole derivatives, SAR studies have provided critical insights into how different substituents affect their efficacy.

In the development of oomycete fungicides, a systematic exploration of various modifications to the piperidine thiazole scaffold was undertaken. nih.gov Variations were made in four different regions of the molecule. It was found that introducing O-linked heterocycles, bicyclic piperidines, and sulfoximine-substituted aryl groups resulted in a robust transfer of in vitro activity to in vivo greenhouse tests. nih.gov Conversely, modifications involving pyridones and acylated sulfoximines showed less consistent results. nih.gov

For a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides evaluated for antitumor activity, SAR analysis revealed several key trends. researchgate.net The nature of the substituent on the piperazine (B1678402) ring significantly influenced cytotoxicity. For example, compounds with a terminal cyclopropyl (B3062369) group on the piperazine ring generally showed potent activity. researchgate.net

Table 4: SAR Insights for Piperidinyl Thiazole Derivatives

| Compound Series | Structural Variation | Impact on Activity | Reference |

| Oomycete Fungicides | Introduction of bicyclic piperidines | Robust transfer of in vitro to in vivo activity | nih.gov |

| Oomycete Fungicides | Addition of O-linked heterocycles | Robust transfer of in vitro to in vivo activity | nih.gov |

| Oomycete Fungicides | Incorporation of pyridones | Less consistent activity transfer | nih.gov |

| Antitumor Acetamides | Substitution on piperazine ring | Significantly influences cytotoxicity | researchgate.net |

Development of Chiral Piperidine Scaffolds

The introduction of chirality into the piperidine scaffold is a significant strategy in modern drug design. thieme-connect.comthieme-connect.com Chiral molecules can interact differently with biological targets like proteins, potentially leading to improved potency, selectivity, and better pharmacokinetic properties. thieme-connect.comresearchgate.net While the synthesis of chiral compounds can be more complex, the potential benefits often justify the increased effort. thieme-connect.com

The development of chiral piperidine scaffolds can:

Modulate Physicochemical Properties: Chirality can influence properties like solubility. thieme-connect.comthieme-connect.com

Enhance Biological Activity and Selectivity: A specific stereoisomer may fit better into a protein's binding site, leading to higher potency and selectivity for the target over other proteins. thieme-connect.comresearchgate.net

Improve Pharmacokinetic Profiles: The stereochemistry of a drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com

For example, in the development of MEK1/2 inhibitors for cancer, introducing a chiral center in the piperidine ring allowed the side chain to fit more easily into the enzyme's cavity, which was essential for increasing drug potency. researchgate.netresearchgate.net Although specific examples directly modifying the this compound core with chiral piperidines were not detailed in the provided sources, the general principles of using chiral piperidine scaffolds are widely applicable in medicinal chemistry for optimizing drug candidates. thieme-connect.comthieme-connect.com

Biological Target Modulation and Mechanistic Insights in Vitro of 4 Bromo 2 Piperidin 1 Yl Thiazole Analogues

Modulation of Key Enzyme and Receptor Activities

A significant area of investigation for analogues of 4-bromo-2-(piperidin-1-yl)thiazole has been their interaction with the Na+/K+-ATPase (NAK) enzyme, a critical ion pump involved in maintaining cellular electrochemical gradients. Studies on the closely related compound, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, have demonstrated notable inhibitory activity against this enzyme. nih.gov

This analogue, along with its chloro-substituted counterpart, exhibited inhibitory effects on purified guinea pig brain preparations, which are rich in the α2 and α3 subunits of Na+/K+-ATPase. nih.gov Interestingly, the bromo-derivative, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, was found to be uniquely effective against purified guinea pig kidney preparations. nih.gov These kidney preparations predominantly express the α1 subunit of Na+/K+-ATPase, which is a key isoform found in various cancer types, including gliomas, melanomas, and non-small-cell lung cancers. nih.gov

Table 1: Na+/K+-ATPase Subunit Inhibition Profile of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone

| Enzyme Preparation | Predominant NAK Subunits | Inhibitory Activity of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone |

| Purified guinea pig brain | α2 and α3 | Similar to chloro-analogue |

| Purified guinea pig kidney | α1 | Efficacious |

This table summarizes the differential inhibitory activity of the analogue on various Na+/K+-ATPase subunits based on tissue preparations.

The Ras family of small GTPases are pivotal signaling nodes that, when mutated, can drive tumorigenesis. Research has shown that (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone is an inhibitor of Ras oncogene activity. nih.gov The in vitro growth inhibitory activity of this compound was found to be approximately ten times greater than that of perillyl alcohol, a natural compound known to inhibit both Na+/K+-ATPase and Ras activity. nih.gov This dual inhibition of both the ion pump and a key oncogenic pathway highlights a multi-targeted approach by this class of molecules.

Currently, there is no specific information available in the reviewed scientific literature regarding the direct inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) phosphorylation by this compound or its immediate analogues. While the broader class of thiazole (B1198619) derivatives has been investigated for anti-EGFR and HER-2 activities, specific data for the compound is not present in the available research.

There is no specific data in the existing scientific literature concerning the inhibitory effects of this compound or its close analogues on the enzymes α-glucosidase, urease, xanthine (B1682287) oxidase, or lipoxygenase.

Cellular Mechanistic Studies (In Vitro)

The mechanism of cell growth inhibition by analogues of this compound appears to be complex. Studies using quantitative videomicroscopy have revealed that the cytostatic (cell growth inhibiting) activities of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone are independent of the intrinsic resistance of cancer cells to stimuli that would normally induce apoptosis (programmed cell death). nih.gov This finding suggests that the compound may exert its effects through non-apoptotic cell death pathways or by circumventing common mechanisms of apoptosis resistance. However, direct studies confirming the induction of apoptosis or detailing the specific programmed cell death pathways activated by this compound or its close analogues are not available in the reviewed literature.

Growth Inhibition and Cytostatic Effects on Cell Lines

The in vitro growth inhibitory activity of analogues of this compound has been assessed across a panel of human cancer cell lines, revealing potent cytostatic effects. nih.gov For instance, the compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, an analogue, has demonstrated significant growth inhibitory activity, approximately ten times greater than that of perillyl alcohol, a compound known for its therapeutic benefits in glioma patients. nih.gov The cytostatic activities of these thiazole derivatives, as observed through quantitative videomicroscopy, appear to be independent of the intrinsic resistance to pro-apoptotic stimuli often found in cancer cells. nih.gov

Further studies on different series of thiazole derivatives have consistently shown considerable antiproliferative activity against various cancer cell lines. nih.govmdpi.comscienceopen.com For example, a novel set of 1,3-thiazole derivatives exhibited substantial activity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.govresearchgate.net Notably, these compounds showed no significant cytotoxicity toward normal epithelial breast cells (MCF-10A), indicating a degree of selectivity for cancer cells. nih.gov The antiproliferative effects of these compounds are often compared to established anticancer agents like staurosporine (B1682477) and 5-fluorouracil. nih.govnih.gov

The structural modifications of the thiazole core play a crucial role in determining the cytotoxic potency. For instance, the substitution on the phenyl ring attached to the thiazole moiety can significantly influence the activity. A 4-bromo-substituted analogue proved to be highly potent against the A549 lung cancer cell line. mdpi.com Similarly, in another study, a dihalogenated derivative of a quinolin-2(1H)-one bearing a thiazole moiety displayed the best cytotoxic activity against the T-47D breast cancer cell line. nih.gov

Interactive Table: Growth Inhibitory Activity of Selected Thiazole Analogues

| Compound/Analogue | Cell Line(s) | Observed Effect | Reference |

| (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone | Glioma, Melanoma, Non-small-cell lung cancer | ~10x greater growth inhibition than perillyl alcohol | nih.gov |

| Novel 1,3-thiazole derivatives | MCF-7, MDA-MB-231 (Breast Cancer) | Considerable antiproliferative activity | nih.govresearchgate.net |

| 4-bromo-analogue of a ciprofloxacin-based compound | A549 (Lung Cancer) | Most potent among halobenzyl analogues | mdpi.com |

| Dihalogenated quinolin-2(1H)-one bearing thiazole | T-47D (Breast Cancer) | Best cytotoxic activity in the series | nih.gov |

Effects on Cell Cycle Progression (e.g., DNA Synthesis Inhibition)

The anticancer activity of this compound analogues extends to their ability to interfere with the cell cycle, a fundamental process in cell proliferation. Several studies have indicated that these compounds can induce cell cycle arrest at different phases, thereby inhibiting the growth of cancer cells.

For example, a potent derivative of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) was found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest is often a prelude to apoptosis, or programmed cell death. Similarly, a novel ciprofloxacin-chalcone hybrid was also reported to induce G2/M phase cell cycle arrest in colorectal cancer cells (HCT-116). mdpi.com

In contrast, other thiazole analogues have been shown to cause cell cycle arrest at different checkpoints. For instance, a study on novel 1,3-thiazole analogues revealed that a particularly active compound induced cell cycle arrest in MCF-7 breast cancer cells at the G1 stage, leading to a decrease in the cell population in the G2/M phase. nih.govresearchgate.net Yet another study on 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives showed that these compounds caused cell cycle arrest at the S phase. nih.gov This interference with DNA synthesis is a key mechanism of action for many anticancer drugs. The ability of these compounds to interfere with DNA replication processes is partly attributed to the 1,3,4-thiadiazole (B1197879) ring acting as a bioisostere of pyrimidine, a core structure of nucleic bases. mdpi.com

Selective Biological Activity Profiles

A noteworthy characteristic of many this compound analogues is their selective biological activity, which manifests as differential inhibition across various cancer cell lines and, in some cases, subunit-specific modulation of their molecular targets.

Differential Inhibition Across Cell Lines

The cytotoxic effects of these thiazole derivatives are often not uniform across all cancer types. For example, certain synthesized piperidine derivatives displayed selective cytotoxic potential against different cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.gov The sensitivity of a particular cell line to a given analogue can vary significantly. For instance, the breast cancer cell line MCF-7 has been observed to be particularly sensitive to certain thiadiazole derivatives. nih.gov

In one study, a series of thiazolyl pyrazoline derivatives demonstrated more enhanced activity toward the breast cancer cell line T-47D than the lung cancer cell line A549, with some exceptions. scienceopen.com Another study on ciprofloxacin-based compounds showed that while the MCF-7 cell line was the most sensitive, 4-fluorobenzyl derivatives exhibited the highest potency against SKOV-3 (ovarian cancer) and A549 cells. nih.gov This differential activity highlights the importance of the chemical structure of the analogue and the specific molecular characteristics of the cancer cells. Furthermore, many of these novel molecules have shown the ability to inhibit the growth of a range of tumor cells, including those from human liver, colon, breast, and prostate cancers, while exhibiting no toxicity against normal cells. mdpi.com

Subunit-Specific Target Modulation

The selectivity of these compounds can also extend to the molecular level, with evidence of subunit-specific modulation of their targets. A prominent example is the analogue (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone. This compound, along with a chloro-analogue, displayed similar inhibitory activities on purified guinea pig brain preparations, which primarily express the α-2 and α-3 subunits of the Na+/K+-ATPase (NAK) enzyme. nih.gov However, only the bromo-analogue was effective against purified guinea pig kidney preparations, which mainly express the NAK α-1 subunit. nih.gov This subunit is also expressed in gliomas, melanomas, and non-small-cell lung cancers, suggesting a potential for targeted therapy. nih.gov This subunit-specific inhibition of a crucial ion pump demonstrates a sophisticated level of molecular targeting by these thiazole derivatives.

Broader Academic Research Applications and Future Directions

Role as Chemical Intermediates in Organic Synthesis

The molecular architecture of 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE makes it a valuable intermediate in organic synthesis. The thiazole (B1198619) ring is a common scaffold in many biologically active compounds and functional materials. nih.gov The bromine atom at the 4-position and the piperidine (B6355638) group at the 2-position offer distinct reactive sites for further molecular elaboration.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. This capability is crucial for creating libraries of compounds with diverse functionalities. The piperidine moiety, an amino group, can also be a site for chemical modification. The synthesis of new derivatives by incorporating different amines is a known strategy for creating novel drug combinations. nih.gov The thiazole ring itself can be constructed through methods like the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, showcasing the modular nature of building such heterocyclic systems. nih.gov

The utility of thiazole-based compounds as building blocks is well-documented. For instance, 5-N-arylaminothiazoles have been synthesized through a diversity-oriented approach starting from readily available materials. nih.gov This underscores the potential of this compound as a starting material for constructing more complex molecular architectures with tailored properties for various research applications.

Applications in Materials Science Research (e.g., Fluorescent Dyes, Photoswitches)

The field of materials science has seen a growing interest in organic molecules with unique photophysical properties. Thiazole-containing compounds are recognized for their potential in developing luminescent materials. nih.gov The inherent electronic properties of the thiazole ring, combined with appropriate donor and acceptor substituents, can lead to materials with interesting fluorescent or phosphorescent characteristics.

While direct studies on the fluorescence of this compound are not extensively documented, related structures have shown significant promise. For example, cyclometalated platinum(II) complexes featuring N-phenyl-1,3-thiazol-2-ylidene ligands exhibit strong phosphorescence with high quantum yields, emitting in the bluish-green spectrum. nih.gov Furthermore, thiazole and thiadiazole-based metal-organic frameworks (MOFs) have been explored for their luminescent applications, where the ligand itself often plays a key role in the emission properties. mdpi.com

The concept of photoswitchable molecules, which can change their properties upon light irradiation, is another area where thiazole derivatives could find application. mdpi.com Although molecules like spiropyrans and diarylethenes are more common in this context, the principle of designing photochromic compounds by incorporating specific functional groups could be applied to the this compound scaffold. mdpi.com The electron-rich piperidine and the modifiable bromo position offer avenues to tune the electronic structure, potentially leading to novel photoswitchable materials.

Coordination Chemistry and Ligand Design for Metal Complexes

Thiazoles are versatile ligands in coordination chemistry due to the presence of both a soft base (the sulfur atom) and a hard base (the nitrogen atom), allowing them to coordinate with a wide variety of metal ions. nih.govresearchgate.net The specific structure of this compound, with its nitrogen atoms in the thiazole and piperidine rings and the sulfur atom, presents multiple potential coordination sites. This makes it an interesting candidate for the design of novel metal complexes with unique geometries and electronic properties.

The formation of metal complexes with thiazole-based ligands has been demonstrated with various transition metals, including nickel and zinc. nih.gov These complexes can exhibit interesting properties, such as enhanced emission in the case of zinc complexes, making them suitable for sensing applications. nih.gov The design of metal complexes often focuses on tuning their stability, reactivity, and functionality through the careful selection of ligands and metal centers. orientjchem.org

| Metal | Ligand Type | Resulting Complex | Application Area |

| Platinum(II) | N-phenyl-1,3-thiazol-2-ylidene | Cyclometalated Complex | Photophysics nih.gov |

| Iridium(III) | Bromo-substituted phenylbenzothiazole | Cyclometalated Complex | Nonlinear Optics nih.gov |

| Nickel(II) | 5-N-arylaminothiazoles | Dinuclear Complex | Catalysis, Materials nih.gov |

| Zinc(II) | 5-N-arylaminothiazoles | 2:1 Metal-Ligand Complex | Sensing (enhanced emission) nih.gov |

This table provides examples of metal complexes formed with thiazole-based ligands, illustrating the potential of this compound in coordination chemistry.

Synthesis of Cyclometallated Complexes

Cyclometalation is a process where a ligand reacts with a metal center to form a chelate ring containing a metal-carbon bond. This strategy is widely used to create stable metal complexes with applications in catalysis and materials science. Thiazole-containing ligands have been successfully used to synthesize cyclometalated complexes.